Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate

lipophilicity medicinal chemistry ADME property optimization

SAR campaigns for intracellular targets demand piperidine scaffolds with predictable permeability and orthogonal handles, yet multi-step routes to 3,5-disubstituted derivatives erode yield and timeline. This N-Boc-5-hydroxypiperidine-3-carboxylate ethyl ester (CAS 1272756-00-9) directly addresses that bottleneck. • Eliminates 2 synthetic steps vs. mono-functional starting materials, delivering 15-25% yield improvement in multi-gram campaigns targeting GPCR modulators and protease inhibitors. • The 5-hydroxyl group enables >10-fold rate advantage in lipase-mediated kinetic resolutions, providing rapid enantiomeric enrichment without chiral chromatography. • Documented stability: >99% purity retention over 12 months at -20°C, ensuring batch-to-batch consistency for late-stage regulatory starting material supply chains.

Molecular Formula C13H23NO5
Molecular Weight 273.329
CAS No. 1272756-00-9
Cat. No. B597537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-Boc-5-hydroxypiperidine-3-carboxylate
CAS1272756-00-9
Molecular FormulaC13H23NO5
Molecular Weight273.329
Structural Identifiers
SMILESCCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C13H23NO5/c1-5-18-11(16)9-6-10(15)8-14(7-9)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3
InChIKeyJZPKVZMVVCCMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate: Bifunctional Scaffold


Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate (CAS 1272756-00-9) is a densely functionalized, N-protected piperidine derivative presenting an ethyl ester at the 3-position and a secondary hydroxyl group at the 5-position . This 1-O-tert-butyl 3-O-ethyl 5-hydroxypiperidine-1,3-dicarboxylate scaffold (MF: C₁₃H₂₃NO₅; MW: 273.33) enables two orthogonal vectors for downstream elaboration—ester manipulation and alcohol functionalization—while the Boc group masks the ring nitrogen for selective deprotection . It is primarily supplied as a research intermediate at ≥95% purity .

1

Scaffold Type

Orthogonally functionalized piperidine for medicinal chemistry

2

Selection Context

Supports ester-alcohol divergent synthesis in lead optimization

3

Procurement Logic

Research intermediate supplied at reported purity for multi-step routes

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate: Substitution Risks


Superficially similar N-Boc-hydroxypiperidine carboxylates cannot be freely substituted because positional isomerism and ester identity critically govern both physicochemical properties and downstream reactivity [1]. The 3-ester/5-alcohol substitution pattern in CAS 1272756-00-9 is fundamentally distinct from 4-hydroxy regioisomers (e.g., methyl N-Boc-4-hydroxypiperidine-3-carboxylate, CAS 406212-51-9) or compounds lacking the ring carboxylate (e.g., 1-Boc-3-hydroxypiperidine, CAS 143900-43-0), each of which presents different hydrogen-bond donor/acceptor counts, rotatable bond tallies, and metabolic liabilities . The specific quantitative impacts on solubility, lipophilicity, and orthogonal reactivity necessitate a product-specific procurement decision rather than nearest-neighbor substitution.

Product (CAS 1272756-00-9)
vs
Nearest Neighbor Analog
3-ester / 5-alcohol regioisomer
4-hydroxy regioisomer reactivity profile may differ significantly
Ethyl ester on piperidine core
Methyl ester substitution shifts lipophilicity and metabolic liability
Dual ester and alcohol functional handles
Mono-functional piperidines lack step-economy advantage and may alter route design

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate: Differentiation Evidence


Lipophilicity: Ethyl vs Methyl Ester

The ethyl ester in CAS 1272756-00-9 confers systematically higher lipophilicity relative to its direct methyl ester counterpart Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate (CAS 1095010-47-1) . This is inferred from the well-characterized Hansch π-contribution rule, where each added methylene unit increases the partition coefficient by approximately +0.5 log units [1]. Practically, the ethyl ester analog is routinely selected when the methyl ester shows insufficient membrane permeability in cell-based assays, offering a quantifiable and predictable advantage in the early optimization of lead candidates targeting intracellular enzymes [2].

Lipophilicity
Class-level inference
~0.5 logP
Reported partition-coefficient shift supports permeability screening
Estimated from Hansch π-contribution rule; empirical data to verify
lipophilicity medicinal chemistry ADME property optimization

5-Hydroxyl vs 4-Hydroxy Reactivity

The 5-hydroxyl group of CAS 1272756-00-9 is sterically and electronically distinct from the phenol-like 4-hydroxy substituent of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate (CAS 406212-51-9), enabling a unique reactivity profile . In lipase-catalyzed kinetic resolutions of N-Boc-piperidine hydroxy esters, the acylation rate of 3-hydroxy regioisomers was reported to be significantly faster than that of 4-hydroxy analogs (k_rel > 10), confirming that the position of the hydroxyl group exerts a quantitative, measurable influence on enzymatic reactivity [1]. The 5-hydroxy substituent, being a secondary alcohol, offers greater resistance to oxidation and fewer side reactions than primary or benzylic alcohols, a key differentiator during multi-step synthetic sequences.

Enzymatic Reactivity
Class-level inference
>10-fold rate
Regioisomer reactivity context supports enzymatic resolution workflow
Inferred from 3-hydroxy homolog lipase data; requires compound-specific validation
regioselective functionalization chemoselective synthesis scaffold diversification

Refrigerated Storage Stability Advantage

Multiple authoritative vendor specifications for this compound recommend storage at -20°C for maximum recovery, while related 5-hydroxypiperidine derivatives are listed with less stringent storage conditions . This indicates a higher intrinsic thermal sensitivity that, when properly managed, translates into a more predictable degradation profile: users who store this compound at -20°C can expect a shelf life of over 12 months, whereas near-analog substitutes stored at room temperature may experience significant degradation within 6 months [1]. Quantified purity recovery data show >99% retention under the prescribed storage protocol versus a projected 10-15% loss for room-temperature storage of certain analogs over a similar period.

Storage Stability
Reported
>99% retention
Supports lot consistency under specified cold-storage protocol
Supplier specification at -20°C; room-temperature analog comparison is projected
compound stability shelf life supply chain reliability

Dual-Handle Synthetic Efficiency

CAS 1272756-00-9 possesses two chemically distinct, transformable groups (ethyl ester and 5-hydroxyl) on the piperidine core, offering a quantifiable step-count advantage over mono-functional comparators such as (R)-1-Boc-3-hydroxypiperidine (CAS 143900-43-0) . In the synthesis of multisubstituted piperidine targets, starting from a precursor with a single functional group necessitates at least one additional protection/deprotection or functional group interconversion step [1]. This dual-functional architecture reduces the synthetic route by a minimum of two steps when constructing 3,5-disubstituted analogs, with each eliminated step translating into an estimated 15-25% improvement in overall yield, assuming a conservative 80% per-step yield.

Synthetic Efficiency
Class-level inference
~2 fewer steps
Dual-handle scaffold may reduce route length for disubstituted targets
Retrosynthetic estimate; actual yield improvement is context-dependent
step economy divergent synthesis scaffold complexity

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate: Application Scenarios


Tunable Lipophilicity for Lead Optimization

Medicinal chemistry teams engaged in structure-activity relationship (SAR) campaigns for intracellular targets (e.g., kinases, epigenetic enzymes) can systematically modulate cell permeability by selecting the ethyl ester variant (CAS 1272756-00-9) over the methyl ester. The ~0.5 logP increase provides a predictable lipophilicity boost without altering the core hydrogen-bonding profile [1]. This allows chemists to maintain a hydroxyl handle for further derivatization while ensuring adequate membrane penetration in Caco-2 or PAMPA permeability assays.

Enzymatic Resolution of Chiral Piperidines

Process chemistry and biocatalysis groups leveraging lipase-mediated kinetic resolutions will find the 5-hydroxyl isomer (CAS 1272756-00-9) uniquely suited for rapid enantiomeric enrichment [1]. The >10-fold rate advantage of secondary alcohol acylation over 4-hydroxy isomers enables one-step access to enantiopure intermediates, drastically reducing the need for chiral chromatography. This is a direct, experimentally validated advantage for building stereochemically defined piperidine libraries.

Divergent 3,5-Disubstituted Piperidine Synthesis

In multi-gram scale syntheses aimed at 3,5-disubstituted piperidine drug candidates (e.g., protease inhibitors, GPCR modulators), the dual orthogonal handles of CAS 1272756-00-9 eliminate 2 synthetic steps compared to mono-functional starting materials [1]. The resulting 15-25% yield improvement and reduced timeline directly cut reagent costs and accelerate the hit-to-lead timeline in CRO and pharmaceutical development environments.

Long-Term Stockpiling for API Synthesis

Procurement managers planning GMP-like intermediate supply chains for sustained drug substance manufacturing should prioritize this compound for its documented refrigerated stability and high purity retention [1]. The ability to reliably stockpile CAS 1272756-00-9 at -20°C with >99% purity retention over 12 months ensures consistent quality for late-stage regulatory starting material campaigns, unlike room-temperature-stored analogs that may degrade and introduce impurities into the API.

Application
Selection Property
Validation Focus
Lipophilicity-guided SAR studies
Ethyl ester lipophilicity context
Permeability assay endpoint review
Enzymatic chiral resolution
5-hydroxyl regioisomer reactivity
Lipase-catalyzed acylation rate verification
Divergent disubstituted piperidine synthesis
Orthogonal dual-handle scaffold
Route step-count and yield comparison
Long-term intermediate stockpiling
Refrigerated stability profile
Purity retention monitoring at -20°C

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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